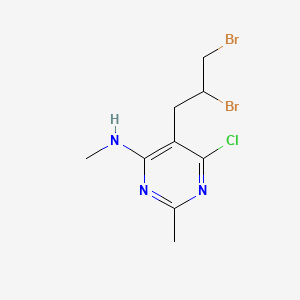

6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine

Description

6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine is a halogenated pyrimidine derivative characterized by a pyrimidine ring substituted with chlorine at position 6, a 2,3-dibromopropyl group at position 5, and methyl groups at positions 2 and N (amine).

Properties

CAS No. |

85826-39-7 |

|---|---|

Molecular Formula |

C9H12Br2ClN3 |

Molecular Weight |

357.47 g/mol |

IUPAC Name |

6-chloro-5-(2,3-dibromopropyl)-N,2-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C9H12Br2ClN3/c1-5-14-8(12)7(3-6(11)4-10)9(13-2)15-5/h6H,3-4H2,1-2H3,(H,13,14,15) |

InChI Key |

WNYQCYJYKZEAKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)CC(CBr)Br)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine typically involves the reaction of 6-chloro-2-methyl-4-pyrimidinamine with 2,3-dibromopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and purification steps to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and bromine) on the pyrimidine ring.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can lead to the formation of an oxidized pyrimidine compound.

Scientific Research Applications

6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine has several scientific research applications, including:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several pyrimidine and pyridine derivatives with functional groups analogous to those in the target compound. Below is a comparative analysis based on structural features, applications, and physicochemical properties.

Structural Analogues in Agrochemicals

Compound 1: 5-Chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine (Pyrimidifen)

- Key Features : Chlorine at position 5, ethyl and ethoxyethyl substituents.

- Application : Acaricide and insecticide .

- Comparison: Unlike the target compound, pyrimidifen lacks bromine but shares a chloro-substituted pyrimidine core.

Compound 2 : 5-Chloro-N-(1-(4-(difluoromethoxy)phenyl)propyl)-6-methyl-4-pyrimidinamine (Diflumetorim)

- Key Features : Chlorine at position 5, methyl group at position 6, and a difluoromethoxy-phenylpropyl side chain.

- Application : Fungicide .

- Comparison : The difluoromethoxy group in diflumetorim may confer metabolic stability, whereas the dibromopropyl group in the target compound could increase molecular weight and steric hindrance, affecting bioavailability.

Brominated Pyrimidine Derivatives

Compound 3 : 5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (Bromacil)

- Key Features : Bromine at position 5, methyl group at position 5.

- Application : Herbicide .

- Comparison: Bromacil’s pyrimidinedione ring differs from the pyrimidinamine structure of the target compound.

Physicochemical and Functional Data

Research Findings and Implications

- Bioactivity : Brominated pyrimidines like bromacil exhibit herbicidal activity by inhibiting photosynthesis . The target compound’s dibromopropyl group may similarly disrupt enzymatic processes, but its amine group could enable interactions with proteins or nucleic acids.

- Stability: Chlorine and bromine in the target compound may enhance environmental persistence compared to non-halogenated analogues. However, the dibromopropyl chain could increase susceptibility to debromination under UV exposure.

- Synthetic Challenges : The steric bulk of the dibromopropyl group in the target compound may complicate synthetic routes compared to simpler derivatives like pyrimidifen or dimethirimol.

Limitations and Knowledge Gaps

- Experimental data on toxicity, pharmacokinetics, and environmental impact of the target compound are absent in the provided materials.

Biological Activity

6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure suggests possible interactions with various biological systems, making it a candidate for further pharmacological studies. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 320.55 g/mol. The presence of halogen substituents (chlorine and bromine) may enhance its reactivity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including 6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine | Staphylococcus aureus | 32 µg/mL |

| Similar Pyrimidine Derivative A | Escherichia coli | 16 µg/mL |

| Similar Pyrimidine Derivative B | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine have been evaluated in various cancer cell lines. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards certain cancer cells while sparing normal cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the effects on MDA-MB-231 breast cancer cells, the compound demonstrated an IC50 value of approximately 25 µM, indicating significant inhibitory effects on cell proliferation.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 25 | [Study Reference A] |

| HeLa (Cervical) | 30 | [Study Reference B] |

| A549 (Lung) | 40 | [Study Reference C] |

The proposed mechanism for the biological activity of this compound involves interference with nucleic acid synthesis and potential inhibition of topoisomerases. The halogen substituents may enhance lipophilicity, allowing better cellular penetration and interaction with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.